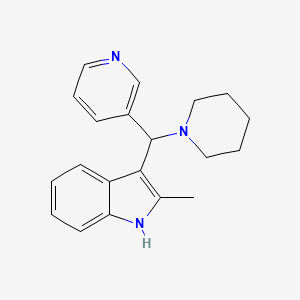

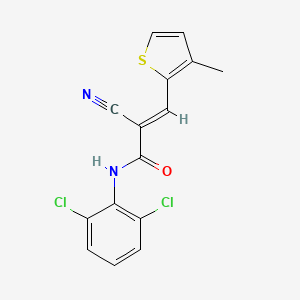

2-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings are both six-membered rings with nitrogen atoms, while the indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of several reactive sites. For example, the nitrogen atoms in the pyridine and piperidine rings could act as nucleophiles in reactions with electrophiles. Additionally, the indole ring is aromatic and could participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Antitumor Activity

Compounds formed by two indole systems, similar in structure to "2-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)-1H-indole," have shown significant antitumor activity. The synthesis of bis-indole derivatives, particularly those incorporating pyridine, demonstrated enhanced activity against various human cell lines. These compounds underwent proteasome inhibition and inhibition of plasma membrane electron transport as part of their mechanism of action. The most active compounds were further tested in vivo, showing promising results in tumor xenograft models in mice. This suggests their potential as novel anticancer agents (Andreani et al., 2008).

Corrosion Inhibition

Indole derivatives, specifically 3-amino alkylated indoles, have been studied for their corrosion inhibition properties on mild steel in acidic environments. The study revealed that indoles with cyclic amino groups, such as piperidine, exhibit higher inhibition efficiency compared to those with open-chain amino groups. This efficiency increases with the ring size of the amino group, indicating the structural specificity of these compounds in protecting metals against corrosion. These findings are crucial for developing new, more effective corrosion inhibitors for industrial applications (Verma et al., 2016).

Synthesis and Structural Studies

Highly functionalized dispiro heterocycles, including those related to "this compound," have been synthesized with potential applications in material science and pharmaceuticals. These compounds, obtained through 1,3-dipolar cycloaddition reactions, displayed good to excellent yields and selective antimicrobial and antitubercular activities. The detailed structural elucidation of these compounds provides a foundation for future drug development and materials science research (Dandia et al., 2013).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of multiple nitrogen atoms could allow it to bind to various receptors or enzymes .

Orientations Futures

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, particularly if it shows activity against relevant biological targets. Additionally, its complex structure makes it interesting from a synthetic chemistry perspective, and future work could involve exploring new methods for its synthesis .

Propriétés

IUPAC Name |

2-methyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-15-19(17-9-3-4-10-18(17)22-15)20(16-8-7-11-21-14-16)23-12-5-2-6-13-23/h3-4,7-11,14,20,22H,2,5-6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPNPNFRRPQTNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2969384.png)

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)

![1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2969389.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2969392.png)

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)

![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)

![methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate](/img/structure/B2969399.png)

![N-(3-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2969406.png)